molecular formula C16H13IN2O2S B4890807 N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide

N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide

Katalognummer B4890807
Molekulargewicht: 424.3 g/mol
InChI-Schlüssel: QKADJYOHTOGHSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide, also known as CI-1011, is a small molecule inhibitor that belongs to the class of compounds known as acylaminothiazoles. It has been found to have potential therapeutic applications in the treatment of diseases such as cancer, Alzheimer's disease, and diabetes.

Wirkmechanismus

The mechanism of action of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide involves the inhibition of HDAC and the activation of AMPK. HDAC inhibition leads to the activation of tumor suppressor genes and the induction of cell death in cancer cells. In Alzheimer's disease, HDAC inhibition leads to the reduction of beta-amyloid plaques in the brain. AMPK activation leads to the regulation of glucose and lipid metabolism, which improves glucose tolerance and insulin sensitivity in diabetes.
Biochemical and Physiological Effects
N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide has been found to have a range of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In Alzheimer's disease, it reduces the accumulation of beta-amyloid plaques in the brain and improves cognitive function. In diabetes, it improves glucose tolerance and insulin sensitivity by regulating glucose and lipid metabolism.

Vorteile Und Einschränkungen Für Laborexperimente

N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to its use in lab experiments. It has low solubility in aqueous solutions, which can affect its bioavailability. It also has potential off-target effects, which can complicate data interpretation.

Zukünftige Richtungen

There are several future directions for the research and development of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide. In cancer research, it could be combined with other anticancer agents to improve its efficacy and reduce potential off-target effects. In Alzheimer's disease research, it could be further studied for its neuroprotective effects and potential use as a disease-modifying therapy. In diabetes research, it could be studied for its potential use as a glucose-lowering agent. Additionally, its structure could be further optimized to improve its solubility and bioavailability.

Synthesemethoden

The synthesis of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide involves the reaction of 2-iodobenzamide with 4-acetylaniline in the presence of carbon disulfide and potassium hydroxide. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. The synthesis method has been optimized to yield high purity and high yield of the product.

Wissenschaftliche Forschungsanwendungen

N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been found to inhibit the growth of cancer cells by blocking the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition can lead to the activation of tumor suppressor genes and the induction of cell death in cancer cells.
In Alzheimer's disease research, N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide has been found to have neuroprotective effects by reducing the accumulation of beta-amyloid plaques in the brain. Beta-amyloid plaques are a hallmark of Alzheimer's disease and their accumulation is associated with neuronal damage and cognitive decline.
In diabetes research, N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Its mechanism of action involves the activation of the enzyme AMP-activated protein kinase (AMPK), which is involved in the regulation of glucose and lipid metabolism.

Eigenschaften

IUPAC Name

N-[(4-acetylphenyl)carbamothioyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IN2O2S/c1-10(20)11-6-8-12(9-7-11)18-16(22)19-15(21)13-4-2-3-5-14(13)17/h2-9H,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKADJYOHTOGHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-acetylphenyl)carbamothioyl]-2-iodobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.